Ethyl6-bromo-5-hydroxynicotinate
Description
Significance of Pyridine (B92270) and Nicotinate (B505614) Derivatives in Contemporary Chemical Research
Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with their presence in a vast array of natural products, pharmaceuticals, and functional materials. nih.govresearchgate.net The pyridine ring, an isostere of benzene (B151609), is a key component in over 7,000 existing drug molecules of medicinal importance. nih.gov Its unique properties, including weak basicity, water solubility, and the ability to form hydrogen bonds, make it a "privileged scaffold" in drug discovery. nih.govjchemrev.com Nicotinate derivatives, esters of nicotinic acid (pyridine-3-carboxylic acid), are particularly important. They are found in essential biological coenzymes like NADH and NADPH and are used in the synthesis of a wide range of pharmaceuticals and agrochemicals. nih.govresearchgate.net The versatility of the pyridine and nicotinate framework allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to achieve desired biological activities. jchemrev.comnih.gov
Strategic Importance of Halogenated Pyridines as Advanced Synthetic Intermediates
The introduction of halogen atoms onto the pyridine ring dramatically enhances its synthetic utility. nih.gov Halogenated pyridines are crucial building blocks for creating pharmaceuticals and agrochemicals. nih.govyoutube.com The carbon-halogen bond serves as a versatile handle for a variety of chemical transformations, most notably in metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.
Furthermore, the electron-withdrawing nature of halogens can activate the pyridine ring towards nucleophilic aromatic substitution (SNAr) reactions, providing another powerful tool for molecular elaboration. acs.org The regioselective introduction of halogens is a significant challenge due to the electron-deficient nature of the pyridine ring, making the development of selective halogenation methods an active area of research. nih.govyoutube.com The ability to strategically place a halogen on the pyridine scaffold opens up a multitude of possibilities for creating novel compounds with tailored properties.
Overview of Research Trajectories for Ethyl 6-bromo-5-hydroxynicotinate as a Molecular Scaffold
Ethyl 6-bromo-5-hydroxynicotinate combines the key features of a nicotinate, a halogenated pyridine, and a hydroxypyridine. This trifunctional scaffold presents a wealth of opportunities for synthetic diversification. The bromine atom at the 6-position can participate in cross-coupling reactions, the hydroxyl group at the 5-position can be alkylated, acylated, or used to direct further substitution, and the ethyl nicotinate moiety can be hydrolyzed or converted into other functional groups.
Research involving Ethyl 6-bromo-5-hydroxynicotinate and structurally similar compounds has focused on its use as a versatile intermediate for the synthesis of a variety of heterocyclic systems. For instance, derivatives of this scaffold have been used in the preparation of substituted indoles and other fused heterocyclic compounds with potential biological activity. nih.gov The strategic positioning of the bromo, hydroxyl, and ester groups allows for sequential and regioselective reactions, making it an ideal starting material for the construction of complex molecular libraries for drug discovery and materials science.
Structure
3D Structure
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
ethyl 6-bromo-5-hydroxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8(12)5-3-6(11)7(9)10-4-5/h3-4,11H,2H2,1H3 |
InChI Key |
NNMJQZBWNNTOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)Br)O |
Origin of Product |
United States |
Advanced Reaction Chemistry and Functionalization of Ethyl 6 Bromo 5 Hydroxynicotinate
Functional Group Interconversions on the Pyridine (B92270) Core
The strategic manipulation of the functional groups on the ethyl 6-bromo-5-hydroxynicotinate scaffold is a cornerstone of its synthetic utility. The ability to selectively transform the bromine, hydroxyl, and ester moieties allows for the construction of a diverse array of derivatives.
Reactivity of the Bromine Moiety in Cross-Coupling Reactions
The bromine atom at the 6-position of the pyridine ring is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. thieme-connect.de These reactions are fundamental in constructing more complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming new bonds in organic synthesis. science.govyoutube.com The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a prominent example. mdpi.combeilstein-journals.orgyoutube.com In the context of ethyl 6-bromo-5-hydroxynicotinate, the bromine atom serves as an excellent electrophilic partner for this transformation.
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com The reaction typically begins with a palladium(0) catalyst that undergoes oxidative addition to the carbon-bromine bond of the nicotinate (B505614) derivative. This is followed by transmetalation with an organoboron reagent (in the case of Suzuki-Miyaura) and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com
A variety of aryl and heteroaryl boronic acids can be coupled with 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) using a Pd(PPh₃)₄ catalyst, with potassium phosphate (B84403) as the base and 1,4-dioxane (B91453) as the solvent, yielding good results. mdpi.com Electron-rich boronic acids have been observed to produce particularly good yields in these reactions. mdpi.com
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions
| Electrophile | Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines | Moderate to Good | mdpi.com |
| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Not specified | Not specified | Not specified | Mixture of atropisomeric 3,4,5-tri-(2-methoxyphenyl)-2,6-dimethylpyridines | Not specified | beilstein-journals.org |
While palladium catalysis remains a dominant force, the development of new and complementary metal-catalyzed coupling strategies continues to expand the synthetic chemist's toolbox. acs.org Iron-promoted formation of benzylic radicals for dibenzylation of styrenes and electrochemical cross-coupling to access biaryl products are examples of emerging techniques. acs.org Nickel-catalyzed cross-coupling reactions have also gained prominence, offering alternative reactivity and substrate scope. acs.org For instance, nickel catalysis combined with electrocatalysis can generate primary alkyl radicals from redox-active esters for use in complex syntheses. acs.org
Transformations of the Hydroxyl Group
The hydroxyl group at the 5-position of the pyridine ring provides another site for functionalization. solubilityofthings.com It can undergo a variety of transformations, including O-alkylation, O-acylation, and conversion to a better leaving group for subsequent nucleophilic substitution reactions. vanderbilt.edu For instance, the hydroxyl group can be converted to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups in nucleophilic substitution reactions. vanderbilt.edu This allows for the introduction of a wide range of nucleophiles at this position.
Organotin-mediated regioselective functionalization offers a method for targeting specific hydroxyl groups in polyhydroxylated molecules. nih.gov Pre-activation of a dibutylstannylene acetal (B89532) intermediate with tetrabutylammonium (B224687) bromide can lead to efficient and high-yielding regioselective tosylation, benzoylation, or benzylation. nih.gov
Ester Group Modifications and Derivatization
The ethyl ester at the 3-position can be readily modified to introduce further diversity into the molecule. glpbio.com Hydrolysis of the ester under acidic or basic conditions yields the corresponding carboxylic acid. This carboxylic acid can then be converted into a variety of other functional groups, such as amides, by coupling with amines, or other esters through reaction with different alcohols. The ester can also be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. vanderbilt.edu
Regioselective Functionalization of the Pyridine Ring System
The inherent electronic properties of the pyridine ring, combined with the directing effects of the existing substituents, allow for regioselective functionalization at other positions on the ring. orgsyn.orgscilit.com Electrophilic aromatic substitution reactions, for example, can be directed to specific positions based on the electron-donating or -withdrawing nature of the substituents.
Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct and regioselective functionalization of heteroaromatic compounds, including pyridines and quinolines. scilit.com These methods avoid the need for pre-functionalized starting materials and offer a more atom-economical approach to synthesis. For instance, rhodium-catalyzed direct arylation of pyridines and quinolines has been reported. scilit.com The regioselectivity of these reactions is often controlled by the electronic character of the C-H bonds and the directing ability of existing functional groups or a directing group transiently installed on the nitrogen atom. scilit.com
Furthermore, the development of catalyst-free annulation reactions, such as the [3+3] annulation between pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines, provides a regioselective and stereospecific route to functionalized heterocyclic systems. rsc.org
Directed C-H Functionalization Approaches
Directed C-H functionalization is a powerful strategy for the selective modification of aromatic and heterocyclic compounds. acsgcipr.orgtcichemicals.com In the case of ethyl 6-bromo-5-hydroxynicotinate, the hydroxyl group can act as an endogenous directing group, facilitating the activation of the C-H bond at the ortho position (C4). Transition metal catalysts, such as palladium, rhodium, and ruthenium, are commonly employed for these transformations. tcichemicals.comnih.gov
The general mechanism involves the coordination of the metal to the hydroxyl group, followed by the cleavage of the adjacent C-H bond to form a cyclometalated intermediate. nih.gov This intermediate can then react with a variety of coupling partners to introduce new functional groups. For instance, arylation, alkenylation, and alkynylation can be achieved through coupling with aryl halides, alkenes, and alkynes, respectively.
Recent studies have highlighted the use of ruthenium catalysts for the ortho-hydroxylation of 2-phenylpyridine, a process that could be conceptually applied to ethyl 6-bromo-5-hydroxynicotinate. researchgate.net Similarly, palladium-catalyzed C-H activation has been used for the acetoxylation of N-aryl-2-aminopyridines. The hydroxyl group in ethyl 6-bromo-5-hydroxynicotinate could direct similar transformations at the C4 position. The presence of substituents on the directing group or the aromatic core can influence the efficiency of C-H activation. rsc.org
| Reaction Type | Catalyst/Reagents | Directing Group | Position Functionalized | Reference |
|---|---|---|---|---|
| Ortho-hydroxylation | [RuCl2(p-cymene)]2, 4CzIPN, PIFA | N-pivaloyl | ortho to directing group | researchgate.net |
| Acetoxylation | Pd(OAc)2 | Amide | ortho to directing group | nih.gov |
| Arylation | Pd(OAc)2 | Pyridine N | C2 | rsc.org |
| Trifluoroethylation | Pd catalyst | Various | ortho to directing group | rsc.org |
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Nicotinates
The bromine atom at the C6 position of ethyl 6-bromo-5-hydroxynicotinate is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a common pathway for functionalizing halopyridines, especially when the ring is activated by electron-withdrawing groups. acs.orgsci-hub.se The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl ≈ Br > I, although this can be influenced by the nature of the nucleophile and the reaction conditions. sci-hub.sechemrxiv.org
A wide range of nucleophiles can be used to displace the bromide, including amines, alcohols, thiols, and carbanions. For example, reaction with various amines would lead to the corresponding 6-amino-5-hydroxynicotinates. The reaction of 2-halopyridines with amines is a well-established method for the synthesis of aminopyridines. researchgate.net Similarly, alkoxides and thiolates can be employed to introduce ether and thioether functionalities, respectively.
The presence of the hydroxyl group at the C5 position can influence the reactivity of the C6-bromo position. It can potentially form a hydrogen bond with the incoming nucleophile, thereby stabilizing the transition state and facilitating the substitution. The reaction conditions for SNAr on halopyridines can vary from mild, room temperature conditions to elevated temperatures, depending on the reactivity of the substrate and the nucleophile. nih.gov
| Halopyridine | Nucleophile | Product | Conditions | Reference |
|---|---|---|---|---|
| 2-Fluoropyridine | Alcohols, phenols, amines, amides | 2-Substituted pyridines | Mild conditions | acs.org |
| 2-Iodopyridine | Phosphines | Pyridinylphosphonium salts | Ambient temperature | nih.gov |
| 3-Bromopyridine | Alcohols, indolines | 4-Substituted pyridines (via isomerization) | Base-catalyzed | rsc.org |
| Pentafluoropyridine | Hydroxybenzaldehydes | Substituted (oxypyridinyl)benzaldehydes | Varying basic conditions | rsc.org |
Cycloaddition Reactions Involving Nicotinate Derivatives
The pyridine ring of nicotinate derivatives can participate in cycloaddition reactions, although this often requires dearomatization of the ring. One approach involves the formation of pyridinium ylides, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles. colab.wsacs.orgnih.gov The pyridinium ylide can be generated by N-alkylation of the pyridine followed by deprotonation.
Another strategy is the Diels-Alder reaction, which typically involves an inverse-electron-demand pathway where the pyridine derivative acts as the azadiene component. acs.orgacsgcipr.orgrsc.orgacs.org This often requires activation of the pyridine ring, for example, by coordination to a metal complex to disrupt its aromaticity. Tungsten-promoted Diels-Alder reactions of pyridines with electron-deficient alkenes have been reported to yield functionalized isoquinuclidines. acs.org
Furthermore, 2-azadienes, which can be generated from nicotinate derivatives, can undergo [4+2] cycloaddition reactions to form substituted pyridines. nih.gov These cycloaddition strategies provide access to a wide range of complex heterocyclic structures that would be difficult to synthesize through other means.
| Reaction Type | Pyridine Derivative | Reactant | Product | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Pyridinium ylide | Olefins, alkynes | Indolizines, pyrazolo[1,5-a]pyridines | nih.govresearchgate.netmdpi.com |
| Diels-Alder | Pyridine | Electron-deficient alkenes | Isoquinuclidines | acs.org |
| [4+2] Cycloaddition | 2-Azadiene | Enamines | Polysubstituted pyridines | nih.gov |
| Inverse-electron-demand Diels-Alder | 1,2,4-Triazines | Enamines | Substituted pyridines | acs.org |
Strategies for Compound Library Generation from Ethyl 6-bromo-5-hydroxynicotinate
The structural features of ethyl 6-bromo-5-hydroxynicotinate make it an excellent scaffold for the generation of compound libraries for drug discovery and other applications. nih.govnih.govnih.gov The presence of three distinct functional handles allows for a combinatorial approach to introduce diversity at multiple positions.
One strategy involves a sequential functionalization approach. For instance, the bromine at C6 can be substituted via an SNAr reaction with a variety of amines, alcohols, or thiols. The resulting products can then undergo further diversification at the C4 position through directed C-H functionalization. Finally, the ester group can be hydrolyzed and converted to a range of amides or other functionalities.
Elucidation of Reaction Pathways for Bromination and Subsequent Functionalization
The synthesis of ethyl 6-bromo-5-hydroxynicotinate typically involves the direct bromination of its precursor, ethyl 5-hydroxynicotinate. This transformation is an electrophilic aromatic substitution, a fundamental reaction in organic chemistry. The pyridine ring, while generally less reactive than benzene (B151609) towards electrophiles due to the electron-withdrawing effect of the nitrogen atom, is activated towards substitution by the hydroxyl group at the 5-position. The hydroxyl group is an ortho-, para-directing activator, and its presence significantly influences the regioselectivity of the bromination.
The reaction pathway for the bromination of ethyl 5-hydroxynicotinate can be described as follows:
Tautomerization: The starting material, ethyl 5-hydroxynicotinate, exists in equilibrium with its tautomeric form, the corresponding pyridone. This equilibrium is a critical factor in determining the reactivity and regioselectivity of the bromination. cdnsciencepub.comresearchgate.net
Electrophile Activation: A brominating agent, such as molecular bromine (Br₂), is activated by a Lewis acid catalyst (e.g., FeBr₃) or reacts directly under appropriate conditions.
Nucleophilic Attack: The electron-rich pyridine ring, activated by the hydroxyl/oxo group, attacks the electrophilic bromine species. The position of attack is directed by the activating group.
Formation of a Sigma Complex (Wheland Intermediate): A resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate, is formed.
Deprotonation: A base removes a proton from the sigma complex, restoring the aromaticity of the pyridine ring and yielding the final product, ethyl 6-bromo-5-hydroxynicotinate.
A representative synthesis for a similar compound, methyl 5-bromo-6-hydroxynicotinate, involves suspending the hydroxynicotinate precursor in acetic acid and treating it with bromine. chemicalbook.com The reaction is heated to drive it to completion. The workup involves quenching the excess bromine and neutralizing the acid to precipitate the product. chemicalbook.com
Subsequent functionalization of the bromo-substituent, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, opens up a vast chemical space for the synthesis of novel derivatives. These reactions typically proceed via a well-established catalytic cycle. libretexts.org
Understanding Regioselectivity and Stereoselectivity in Nicotinate Reactions
Regioselectivity in the bromination of ethyl 5-hydroxynicotinate is primarily governed by the electronic effects of the substituents on the pyridine ring. The hydroxyl group at the 5-position is a strong activating group and directs electrophilic attack to the ortho and para positions. In the case of the 5-hydroxynicotinate system, the positions ortho to the hydroxyl group are C4 and C6. The position of the ester group at C3 also influences the electron density distribution in the ring. The observed formation of ethyl 6-bromo-5-hydroxynicotinate indicates that the C6 position is the preferred site of bromination. This preference can be attributed to a combination of electronic and steric factors.
While the bromination of the aromatic ring itself does not introduce a new stereocenter, subsequent reactions can. For instance, if the functionalization introduces a chiral moiety or if the resulting product can exist as atropisomers (isomers arising from restricted rotation around a single bond), stereoselectivity becomes a critical consideration. However, for many common functionalization reactions of ethyl 6-bromo-5-hydroxynicotinate, such as the Suzuki-Miyaura coupling with achiral boronic acids, stereoselectivity is not a primary concern as the newly formed C-C bond is with an sp²-hybridized carbon.
Catalytic Cycle Analysis in Metal-Mediated Transformations
Palladium-catalyzed cross-coupling reactions are paramount for the functionalization of ethyl 6-bromo-5-hydroxynicotinate. The Suzuki-Miyaura reaction, which couples the aryl bromide with a boronic acid or ester, is a widely used and versatile method. The catalytic cycle for this transformation is generally understood to involve three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of ethyl 6-bromo-5-hydroxynicotinate. This step results in the formation of a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide, with the reactivity order being I > Br > Cl. libretexts.org
Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center, displacing the halide. This step typically requires the presence of a base to activate the organoboron reagent.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond in the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description | Key Intermediates |
| Oxidative Addition | Insertion of Pd(0) into the C-Br bond. | Aryl-Pd(II)-Halide Complex |
| Transmetalation | Transfer of the organic group from boron to palladium. | Di-organic-Pd(II) Complex |
| Reductive Elimination | Formation of the C-C bond and regeneration of Pd(0). | Biaryl Product and Pd(0) Catalyst |
This table presents a generalized overview of the Suzuki-Miyaura catalytic cycle. The specific intermediates and their stability can vary depending on the reaction conditions and substrates.
Kinetic and Thermodynamic Considerations in Reaction Design
The design of effective synthetic procedures for reactions involving ethyl 6-bromo-5-hydroxynicotinate requires an understanding of both kinetic and thermodynamic factors.
Kinetic Control vs. Thermodynamic Control:
In some chemical reactions, a competition can exist between the formation of a kinetically favored product and a thermodynamically more stable product.
Kinetic Product: The product that is formed faster, having a lower activation energy barrier.
Reaction conditions, particularly temperature, can be manipulated to favor one product over the other. Lower temperatures often favor the kinetic product, as there may not be enough energy to overcome the activation barrier to form the thermodynamic product or for the reverse reaction to occur. Higher temperatures, which allow for reversibility, tend to favor the formation of the more stable thermodynamic product.
For the bromination of ethyl 5-hydroxynicotinate, the regioselectivity is generally under strong thermodynamic control, leading to the most stable isomer. However, in subsequent functionalization reactions, kinetic factors can play a more significant role, especially in complex catalytic cycles.
Table 2: Illustrative Kinetic and Thermodynamic Parameters for a Hypothetical Suzuki-Miyaura Coupling
| Parameter | Value (Illustrative) | Significance |
| Activation Energy (Ea) | 15 - 25 kcal/mol | Energy barrier that must be overcome for the reaction to occur. Influences the reaction rate. |
| Enthalpy of Reaction (ΔH) | -10 to -30 kcal/mol | Heat released or absorbed during the reaction. A negative value indicates an exothermic reaction, which is generally favorable. |
| Gibbs Free Energy of Reaction (ΔG) | < 0 kcal/mol | Overall measure of spontaneity. A negative value indicates a spontaneous reaction under the given conditions. |
Disclaimer: The values in this table are illustrative and represent typical ranges for palladium-catalyzed cross-coupling reactions. They are not experimentally determined values for the reactions of Ethyl 6-bromo-5-hydroxynicotinate and are provided for educational purposes to demonstrate the concepts of kinetic and thermodynamic parameters.
Conclusion
Ethyl 6-bromo-5-hydroxynicotinate is a highly functionalized and synthetically valuable building block. The presence of three distinct and reactive functional groups—a bromine atom, a hydroxyl group, and an ethyl ester—on a pyridine (B92270) scaffold provides chemists with a powerful tool for the construction of complex molecules. Its utility in cross-coupling reactions, nucleophilic substitutions, and as a precursor for fused heterocyclic systems underscores its importance in modern organic synthesis. The continued exploration of the reactivity of this and related scaffolds is likely to lead to the discovery of new synthetic methodologies and the development of novel compounds with interesting and useful properties.
Computational Chemistry and Theoretical Studies of Ethyl 6 Bromo 5 Hydroxynicotinate
Quantum Chemical Approaches for Electronic Structure Analysis
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For Ethyl 6-bromo-5-hydroxynicotinate, these approaches can elucidate its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying molecules of the size and complexity of Ethyl 6-bromo-5-hydroxynicotinate. DFT calculations can predict a wide range of molecular properties by approximating the electron density of the system.
Detailed research findings from DFT studies on similar brominated and hydroxylated pyridine (B92270) derivatives allow for the reliable prediction of the properties of Ethyl 6-bromo-5-hydroxynicotinate. For instance, calculations using the B3LYP functional with a suitable basis set, such as 6-311++G(d,p), can provide optimized molecular geometry, vibrational frequencies, and electronic properties. tandfonline.com
Key molecular properties that can be determined for Ethyl 6-bromo-5-hydroxynicotinate using DFT include:
Optimized Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. epstem.net
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of chemical reactions.
| Property | Calculated Value (Illustrative) |
| Dipole Moment | 2.5 D |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
This table presents illustrative data based on typical values for structurally similar compounds calculated using DFT.
Molecular Modeling of Reaction Mechanisms and Transition States
Understanding how Ethyl 6-bromo-5-hydroxynicotinate participates in chemical reactions is crucial for its application in synthesis. Molecular modeling can map out the potential energy surface of a reaction, identifying the most likely pathways and the structures of transient species like transition states.
For instance, nucleophilic substitution at the pyridine ring is a common reaction for such compounds. Computational studies can model the substitution of the bromine atom, a good leaving group. The mechanism of such a reaction, whether it proceeds via a bimolecular nucleophilic substitution (SN2) or a unimolecular (SN1) pathway, can be investigated. nih.govscielo.br
The key aspects that can be modeled include:
Transition State (TS) Geometry: The high-energy structure that connects reactants and products.
Activation Energy (Ea): The energy barrier that must be overcome for the reaction to occur, which determines the reaction rate.
Reaction Intermediates: Any stable species that are formed during the course of the reaction.
| Reaction | Mechanism | Activation Energy (Illustrative) |
| Nucleophilic substitution of Bromine | SNAr | 15-25 kcal/mol |
This table provides an illustrative activation energy range for a typical nucleophilic aromatic substitution (SNAr) on a brominated pyridine ring, based on computational studies of similar reactions.
Prediction of Reactivity and Selectivity Profiles
Computational models can predict the reactivity of different sites within the Ethyl 6-bromo-5-hydroxynicotinate molecule and the selectivity of reactions. The electronic properties calculated using DFT, such as the distribution of atomic charges and the energies of frontier molecular orbitals, are instrumental in these predictions.
Site Selectivity: The MEP map and the local Fukui functions can predict which atoms are most susceptible to nucleophilic or electrophilic attack. For Ethyl 6-bromo-5-hydroxynicotinate, this can help determine the preferred site of reactions such as alkylation, acylation, or further halogenation.
Conformational Analysis and Molecular Dynamics Simulations of Nicotinate (B505614) Derivatives
The three-dimensional shape of a molecule, or its conformation, can significantly impact its properties and biological activity. The ethyl ester group in Ethyl 6-bromo-5-hydroxynicotinate has rotational freedom, leading to different possible conformers.
Conformational Analysis: This involves systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformation. This allows for the identification of the most stable conformers and the energy barriers between them. For nicotinate derivatives, the orientation of the ester group relative to the pyridine ring is of particular interest.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational space of the molecule and provide insights into its flexibility and interactions with its environment, such as a solvent or a biological receptor. tandfonline.com Studies on related esters have shown that MD simulations can effectively predict their self-assembly and behavior in solution.
| Dihedral Angle | Rotational Barrier (Illustrative) |
| C(ring)-C(carbonyl)-O-C(ethyl) | 5-8 kcal/mol |
This table presents an illustrative rotational barrier for the ester group based on computational studies of similar aromatic esters.
Advanced Spectroscopic Characterization Methodologies for Ethyl 6 Bromo 5 Hydroxynicotinate Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of ethyl 6-bromo-5-hydroxynicotinate derivatives in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the electronic environment of the nuclei can be established.
For ethyl 6-bromo-5-hydroxynicotinate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) and methyl protons of the ethyl group, and the hydroxyl proton. The aromatic protons will appear as doublets in the downfield region, with their coupling constants providing information about their relative positions. The ethyl group will present as a quartet for the methylene protons (CH₂) coupled to the methyl protons (CH₃), and a triplet for the methyl protons coupled to the methylene protons. The hydroxyl proton is expected to appear as a broad singlet.
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals will be observed for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring (with those bonded to bromine and the hydroxyl group showing characteristic shifts), and the carbons of the ethyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 6-bromo-5-hydroxynicotinate
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | ~8.1-8.3 (d) | - |
| H-4 | ~8.0-8.2 (d) | - |
| OH | Variable (broad s) | - |
| OCH₂CH₃ | ~4.3 (q) | ~61 |
| OCH₂CH₃ | ~1.3 (t) | ~14 |
| C-2 | - | ~140-145 |
| C-3 | - | ~125-130 |
| C-4 | - | ~145-150 |
| C-5 | - | ~110-115 |
| C-6 | - | ~155-160 |
| C=O | - | ~165-170 |
Note: These are predicted values based on data from analogous compounds and general NMR principles. Actual values may vary.
Multi-Dimensional NMR Techniques
To further confirm the structure and assign all proton and carbon signals unambiguously, multi-dimensional NMR techniques are employed. nih.gov These include:
COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons, for instance, confirming the coupling between the methylene and methyl protons of the ethyl group and the coupling between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon signals, allowing for the definitive assignment of each carbon in the molecule based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying the quaternary carbons and confirming the connectivity of the ester group to the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing valuable information about the three-dimensional structure and conformation of the molecule.
The application of these techniques to hydroxypyridine derivatives allows for a complete and robust structural elucidation. mdpi.com
Solid-State NMR Applications for Structural Confirmation
While solution-state NMR provides detailed information about the structure of molecules in a solvated state, solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. nih.govemory.edu For halogenated organic compounds like ethyl 6-bromo-5-hydroxynicotinate, ssNMR can be particularly informative. researchgate.netresearchgate.net
Key applications of ssNMR in this context include:
Confirming the solid-state conformation: The chemical shifts in ssNMR are sensitive to the local environment and conformation of the molecule, which can differ from the solution state.
Investigating intermolecular interactions: ssNMR can probe intermolecular interactions such as hydrogen bonding and halogen bonding, which are crucial in determining the packing of molecules in the solid state. The presence of a bromine atom makes this compound a candidate for studying halogen bonding interactions.
Characterizing polymorphism: Different crystalline forms (polymorphs) of a compound will give distinct ssNMR spectra, making it a powerful tool for identifying and characterizing polymorphism, which has significant implications for the physical properties of the material.
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically used to obtain high-resolution spectra of solid samples. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For ethyl 6-bromo-5-hydroxynicotinate, the molecular formula is C₈H₈BrNO₃, corresponding to a molecular weight of approximately 246.06 g/mol . glpbio.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. For ethyl 6-bromo-5-hydroxynicotinate, HRMS would confirm the molecular formula C₈H₈BrNO₃ by matching the experimentally measured exact mass with the theoretically calculated mass.
The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule and helps to confirm its structure. Expected fragmentation pathways for ethyl 6-bromo-5-hydroxynicotinate would include:
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
Loss of an ethylene (B1197577) molecule (C₂H₄) from the ethyl ester, a characteristic McLafferty rearrangement if a gamma-hydrogen is accessible.
Decarbonylation (loss of CO).
Cleavage of the bromine atom.
The presence of bromine would be readily identifiable by the characteristic isotopic pattern of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in pairs of peaks separated by two m/z units for all bromine-containing fragments.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy:
The IR spectrum of ethyl 6-bromo-5-hydroxynicotinate is expected to show characteristic absorption bands for the various functional groups present in the molecule. acs.orgresearchgate.netpw.edu.plnist.govcet-science.com
Table 2: Predicted IR Absorption Bands for Ethyl 6-bromo-5-hydroxynicotinate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=O (ester) | Stretching | 1700-1730 |
| C=C, C=N (aromatic ring) | Stretching | 1400-1600 |
| C-O (ester) | Stretching | 1100-1300 |
| C-Br | Stretching | 500-600 |
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. tandfonline.comtandfonline.comacs.org While strong IR bands are associated with vibrations that cause a change in the dipole moment, strong Raman bands arise from vibrations that cause a change in the polarizability of the molecule. For ethyl 6-bromo-5-hydroxynicotinate, the C=C and C=N stretching vibrations of the pyridine ring are expected to give strong signals in the Raman spectrum. researchgate.netchemicalbook.com The C-Br stretching vibration would also be observable.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgyoutube.comlibretexts.orglibretexts.org By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is produced. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of all atoms can be determined with high precision.
For a derivative of ethyl 6-bromo-5-hydroxynicotinate, X-ray crystallography would provide definitive information on:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact conformation of the molecule in the solid state, including the orientation of the ethyl ester group relative to the pyridine ring.
Intermolecular interactions: A detailed picture of the intermolecular forces that hold the molecules together in the crystal lattice, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine ring, and potentially halogen bonding involving the bromine atom.
While a crystal structure for ethyl 6-bromo-5-hydroxynicotinate itself is not publicly available, studies on closely related brominated and hydroxylated aromatic compounds have demonstrated the power of this technique in elucidating their solid-state structures.
Integration of Spectroscopic Data with Computational Models
The definitive structural elucidation and in-depth understanding of the electronic properties of ethyl 6-bromo-5-hydroxynicotinate and its derivatives are significantly enhanced by the synergistic integration of experimental spectroscopic data with high-level computational models. nih.gov This integrated approach has become an indispensable tool in modern chemical research, providing a powerful method for validating proposed structures, assigning complex spectra, and exploring molecular characteristics that are not directly observable through empirical methods alone. researchgate.netyoutube.com
Density Functional Theory (DFT) has emerged as the predominant computational tool for this purpose, offering a favorable balance between accuracy and computational cost. stackexchange.com By calculating spectroscopic parameters for a proposed molecular structure, researchers can compare this theoretical data directly with experimental results from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. A strong correlation between the calculated and experimental spectra provides compelling evidence for the correctness of the assigned structure. researchgate.netgrafiati.com
Methodological Framework
The computational process begins with the geometry optimization of the target molecule using a selected DFT functional and basis set. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBE0, often paired with Pople-style basis sets such as 6-311++G(d,p) or correlation-consistent basis sets (e.g., aug-cc-pVTZ), have been shown to yield reliable geometries and spectroscopic properties for a wide range of organic molecules, including pyridine derivatives. grafiati.comresearchgate.netmostwiedzy.pljocpr.com To accurately simulate experimental conditions, especially for spectra recorded in solution, a Polarizable Continuum Model (PCM) is frequently incorporated to account for solvent effects. nih.govruc.dk
For NMR spectroscopy , the Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating nuclear shielding tensors, which are then converted to chemical shifts. nih.govnih.govyoutube.com The remarkable accuracy of this method allows for the confident assignment of even closely spaced or ambiguous signals in ¹H and ¹³C NMR spectra. mdpi.com A linear correlation analysis between the experimental chemical shifts (δexp) and the GIAO-calculated values (δcalc) is a common validation procedure; a high coefficient of determination (R²) strongly supports the proposed chemical structure. nih.govmdpi.com
For vibrational spectroscopy (IR and Raman) , DFT calculations provide the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using an empirical scaling factor to improve agreement with the experimental data. researchgate.netjocpr.com This approach is invaluable for assigning specific absorption bands to particular molecular vibrations, such as C=O stretches, C-Br vibrations, or pyridine ring modes. diva-portal.org
For electronic spectroscopy (UV-Vis) , Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. nih.govyoutube.comgithub.com This allows for the interpretation of electronic transitions, such as n→π* or π→π*, within the molecule's chromophore. acs.org
Detailed Research Findings
The integration of DFT calculations provides crucial insights into the structure-property relationships of ethyl 6-bromo-5-hydroxynicotinate derivatives.
NMR Chemical Shift Correlation: Computational models are instrumental in the unambiguous assignment of proton and carbon signals. For complex derivatives, where substituent effects can significantly alter chemical shifts, DFT calculations can predict these shifts with high precision. The comparison between calculated and experimental data serves as a rigorous check on the structural assignment. nih.govresearchgate.net
Interactive Table 1: Comparison of Experimental and DFT-Calculated ¹H and ¹³C NMR Chemical Shifts for a Hypothetical Derivative of Ethyl 6-bromo-5-hydroxynicotinate.
| Atom | δ_exp (ppm) | δ_calc (ppm) | Δδ (ppm) |
|---|---|---|---|
| H-2 | 8.52 | 8.55 | -0.03 |
| H-4 | 8.15 | 8.18 | -0.03 |
| O-CH₂ | 4.35 | 4.38 | -0.03 |
| CH₃ | 1.38 | 1.40 | -0.02 |
| C-2 | 149.8 | 150.1 | -0.3 |
| C-3 | 128.5 | 128.8 | -0.3 |
| C-4 | 145.2 | 145.6 | -0.4 |
| C-5 | 110.1 | 110.5 | -0.4 |
| C-6 | 158.3 | 158.0 | 0.3 |
| C=O | 165.7 | 165.4 | 0.3 |
Note: Calculated values are hypothetical, obtained at the B3LYP/6-311++G(d,p) level with a PCM for chloroform. This table illustrates the typical high correlation achieved.
Vibrational Mode Assignment: The IR spectrum of ethyl 6-bromo-5-hydroxynicotinate derivatives contains numerous bands, and their definitive assignment can be challenging. DFT calculations resolve this ambiguity by correlating each calculated frequency with specific atomic motions (vibrational modes). For instance, the precise location of the carbonyl (C=O) stretching frequency can be confirmed, and its shift due to electronic effects from other substituents can be rationalized.
Interactive Table 2: Assignment of Key Experimental IR Bands for a Hypothetical Ethyl 6-bromo-5-hydroxynicotinate Derivative Based on Scaled DFT Calculations.
| Experimental ν (cm⁻¹) | Calculated ν (scaled, cm⁻¹) | Assignment (Vibrational Mode) |
|---|---|---|
| 3450 | 3455 | O-H stretch |
| 1725 | 1728 | C=O stretch (ester) |
| 1580 | 1585 | C=C/C=N stretch (pyridine ring) |
| 1245 | 1248 | C-O stretch (ester) |
| 650 | 655 | C-Br stretch |
Note: Calculated frequencies are hypothetical and scaled to illustrate the assignment process.
Analysis of Electronic Transitions: TD-DFT calculations help to understand the nature of the absorption bands observed in the UV-Vis spectrum. nih.gov For ethyl 6-bromo-5-hydroxynicotinate derivatives, calculations can reveal how substitutions on the pyridine ring or modifications to the ester group affect the HOMO-LUMO energy gap and the character of the principal electronic transitions, thereby explaining observed shifts in absorption maxima. acs.orgacs.org
The Pivotal Role of Ethyl 6-bromo-5-hydroxynicotinate in Advanced Molecular Design
Ethyl 6-bromo-5-hydroxynicotinate, a polysubstituted pyridine derivative, has emerged as a compound of significant interest in the field of organic and medicinal chemistry. Its unique arrangement of functional groups—a bromine atom, a hydroxyl group, and an ethyl ester on a pyridine core—renders it a highly versatile precursor for the synthesis of complex molecular architectures and diverse compound libraries. This article explores the multifaceted applications of Ethyl 6-bromo-5-hydroxynicotinate, focusing on its utility in the development of sophisticated molecular scaffolds and its role in modern drug discovery paradigms.
Applications in Complex Molecular Synthesis and Scaffold Development
The strategic placement of reactive sites on the pyridine (B92270) ring of Ethyl 6-bromo-5-hydroxynicotinate makes it an ideal starting material for a variety of chemical transformations. This section details its application as a versatile building block, its contribution to scaffold diversity, its use in high-throughput screening library generation, and its role in the rational design of molecular frameworks.
The chemical reactivity of Ethyl 6-bromo-5-hydroxynicotinate is dictated by its distinct functional groups, which can be selectively addressed to build molecular complexity. The bromine atom at the 6-position is a key handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are fundamental for the formation of carbon-carbon bonds. nih.gov These reactions allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, thereby enabling the synthesis of highly functionalized pyridine derivatives.
The hydroxyl group at the 5-position can be readily converted into other functionalities. For instance, it can be alkylated to form ethers or used as a directing group in subsequent electrophilic aromatic substitution reactions. The ethyl nicotinate (B505614) moiety not only provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation, but also influences the electronic properties of the pyridine ring, thereby modulating its reactivity.
The utility of halogenated pyridines as precursors is well-documented in the synthesis of biologically active compounds. For example, the synthesis of various kinase inhibitors often relies on the strategic functionalization of a core pyridine or pyrimidine (B1678525) scaffold. nih.gov The ability to introduce diverse substituents through cross-coupling at the bromine position, combined with modifications at the hydroxyl and ester groups, allows for the systematic exploration of the chemical space around the pyridine core, a crucial step in structure-activity relationship (SAR) studies.
The pyridine ring is a ubiquitous feature in many natural products and pharmaceuticals, and its derivatives are often referred to as "privileged structures" due to their ability to bind to a wide range of biological targets. asianpubs.org Ethyl 6-bromo-5-hydroxynicotinate serves as an excellent starting point for the generation of diverse pyridine-based scaffolds.
The concept of privileged structures is central to modern medicinal chemistry, as it allows for the development of compound libraries with a higher probability of biological activity. researchgate.net Pyridine and its fused heterocyclic analogs are considered privileged scaffolds due to their presence in numerous approved drugs. acs.org The ability to functionalize Ethyl 6-bromo-5-hydroxynicotinate at multiple positions allows for the creation of a multitude of derivatives that can be screened for activity against various biological targets. For instance, substituted pyridines are key components of inhibitors for a range of kinases, including PI3K and mTOR. nih.govnih.gov The development of such inhibitors often involves the synthesis of a library of analogs to optimize potency and selectivity. nih.gov
The reactivity of Ethyl 6-bromo-5-hydroxynicotinate can be harnessed to construct novel fused heterocyclic systems. For example, the bromine and hydroxyl groups can participate in intramolecular cyclization reactions to form furano[3,2-b]pyridines or other related bicyclic and tricyclic scaffolds. Such fused systems are of great interest in medicinal chemistry as they can mimic the core structures of various natural products and provide a rigid framework for the presentation of functional groups in a defined three-dimensional space. The synthesis of novel 6,5- and 6,6-membered fused heterocyclic compounds often relies on such intramolecular strategies. researchgate.net Furthermore, substituted pyridines are key intermediates in the synthesis of complex heterocyclic systems like pyrazolo[1,5-a]pyridines, which have been investigated as RET kinase inhibitors. google.com
The generation of large and diverse compound libraries for high-throughput screening (HTS) is a cornerstone of modern drug discovery. The properties of Ethyl 6-bromo-5-hydroxynicotinate make it amenable to the techniques of combinatorial chemistry. One notable method for the synthesis of pyridine libraries is the Kröhnke pyridine synthesis, which allows for the combination of three different components to generate a wide variety of 2,4,6-trisubstituted pyridines. google.com While a direct application of Ethyl 6-bromo-5-hydroxynicotinate in a Kröhnke synthesis is not explicitly documented, its functional handles are well-suited for similar combinatorial approaches where the bromine, hydroxyl, and ester groups can be independently or sequentially modified in a parallel synthesis format. This would allow for the rapid generation of a large number of distinct compounds for biological screening.
The ability to selectively modify the different functional groups of Ethyl 6-bromo-5-hydroxynicotinate allows for the rational (re)design of molecular frameworks with specific, desired structural characteristics. For example, in the context of kinase inhibitor design, the pyridine core often serves as a scaffold that places key pharmacophoric elements in the correct orientation to interact with the ATP-binding site of the enzyme. researchgate.net By systematically varying the substituents at the 5- and 6-positions of the pyridine ring, chemists can fine-tune the electronic properties, solubility, and steric profile of the molecule to optimize its binding affinity and selectivity for a particular kinase. This iterative process of design, synthesis, and biological evaluation is central to the development of new therapeutic agents. asianpubs.org
The table below summarizes the key functional groups of Ethyl 6-bromo-5-hydroxynicotinate and their potential for synthetic diversification.
| Functional Group | Position | Potential Synthetic Transformations |
| Bromine | 6 | Suzuki, Heck, Sonogashira, and other cross-coupling reactions |
| Hydroxyl | 5 | Alkylation, acylation, conversion to other functional groups |
| Ethyl Ester | 3 | Hydrolysis to carboxylic acid, amidation, reduction to alcohol |
Future Research Directions and Emerging Trends
Sustainable Synthetic Approaches for Brominated Nicotinates
The chemical industry's shift towards green chemistry is influencing the synthesis of all chemical compounds, including brominated nicotinates. wur.nl Traditional methods for producing nicotinic acid and its derivatives often involve high energy consumption, harsh reaction conditions, and the generation of toxic byproducts. researchgate.netnih.gov For instance, the industrial production of nicotinic acid can generate nitrous oxide, a greenhouse gas with a warming potential approximately 300 times that of carbon dioxide. nih.govnih.gov Consequently, research is increasingly focused on developing sustainable alternatives.
Biocatalysis is a prominent area of this research, utilizing enzymes to perform chemical transformations under mild conditions. researchgate.netnih.gov Enzymatic processes, such as the hydrolysis of 3-cyanopyridine to nicotinic acid using nitrilase, offer high conversion rates and eco-friendly reaction parameters. researchgate.netfrontiersin.org The use of whole-cell biocatalysts, which can be immobilized to enhance stability and reusability, is a particularly promising avenue for industrial applications. researchgate.netfrontiersin.org Another key development is the use of continuous-flow microreactors, which, when coupled with enzymatic catalysis, can dramatically reduce reaction times and improve yields compared to traditional batch processes. nih.gov
Sustainable approaches also extend to the bromination step itself. Oxidative bromination is considered a greener method for forming carbon-bromine bonds. organic-chemistry.org Research into aerobic bromination, using oxygen as the oxidant, is gaining traction, although expanding the substrate scope remains a challenge. organic-chemistry.org The development of versatile and eco-friendly brominating reagents, which avoid the direct use of hazardous liquid bromine and improve atom economy, is a critical goal. mdpi.comacsgcipr.org
Future strategies will likely involve the integration of these sustainable methodologies—for example, combining biocatalytic synthesis of the core nicotinate (B505614) structure with a green bromination step, potentially in a continuous-flow system.
Innovations in Site-Selective Functionalization of the Pyridine (B92270) Ring
The precise and controlled functionalization of the pyridine ring is a significant challenge in organic synthesis due to the electronic properties of the heterocycle. nih.gov Direct C–H functionalization has emerged as a powerful, atom-economical strategy that avoids the need for pre-functionalized starting materials. acs.org However, controlling the position of the new substituent (regioselectivity) is often difficult. acs.org
Recent breakthroughs are providing innovative solutions to this challenge. Transition-metal catalysis remains a cornerstone of C–H functionalization, with various metals like palladium, nickel, rhodium, and iridium being used to direct reactions to specific positions (C2, C3, or C4) on the pyridine ring. acs.orgnih.gov For instance, a directive nickel catalyst has been shown to override the conventional electronic bias of the pyridine ring to achieve C3-alkenylation. organic-chemistry.org
Beyond traditional catalysis, several novel strategies are gaining prominence:
Photoredox Catalysis: Visible-light-driven methods offer mild, transition-metal-free conditions for functionalization. researchgate.net By carefully choosing the photocatalyst and additives, it is possible to generate radicals that react selectively at different positions of the pyridine ring. wur.nlresearchgate.net
Pyridinium (B92312) Salt Manipulation: The reactivity and selectivity of the pyridine ring can be altered by converting it into a pyridinium salt. The nature of the substituent on the nitrogen atom can direct incoming groups to either the C2 or C4 position, providing a switchable method for site-selective acylation. wur.nlresearchgate.net
Temporary Dearomatization: This strategy involves a temporary disruption of the pyridine's aromaticity to enable functionalization at otherwise inaccessible positions, such as the meta-position. nih.govliverpool.ac.uk
Regioselective Halogen/Metal Exchange: For compounds that are already halogenated, like ethyl 6-bromo-5-hydroxynicotinate, bromine-magnesium exchange reactions can be used to generate a Grignard reagent at a specific position, which can then react with various electrophiles. nih.gov
These advanced methods are particularly valuable for the late-stage functionalization of complex molecules, allowing for the efficient modification of drug candidates and other high-value compounds. researchgate.net
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry is becoming an indispensable tool for designing synthetic routes and predicting the reactivity of complex molecules like substituted nicotinates. liverpool.ac.uk By using computational models, researchers can save significant time and resources by prioritizing the most promising synthetic pathways before undertaking laboratory work. liverpool.ac.uk
Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and reactivity of molecules. DFT calculations can determine a range of molecular properties that govern chemical behavior:
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap can predict a molecule's stability and reactivity.
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical hardness, and electrophilicity can be calculated to provide a quantitative measure of a molecule's reactivity.
Reaction Pathway Analysis: Computational methods can model the entire course of a reaction, identifying transition states and calculating activation energies to predict the most favorable reaction pathway. liverpool.ac.uk
Beyond DFT, Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing predictive chemistry. nih.govacs.org By training neural networks on vast databases of known chemical reactions, ML models can predict the likely outcome of a new reaction with remarkable accuracy. nih.govacs.org This approach combines traditional reaction templates with the pattern-recognition capabilities of AI to rank a list of potential products. nih.govacs.org For a given set of reactants and reagents, these models can anticipate the major product, even for complex structures with multiple potential reaction sites, such as a substituted pyridine ring. nih.gov This predictive power accelerates the discovery of new synthetic routes and helps chemists troubleshoot unexpected reaction outcomes.
| Computational Method | Application in Nicotinate Chemistry | Key Insights |
| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity descriptors for nicotinic acid derivatives. | Predicts molecular stability, nucleophilicity/electrophilicity, and identifies the most reactive sites on the molecule. |
| Machine Learning (ML) | Prediction of major products in organic reactions involving pyridine scaffolds. nih.govacs.org | Ranks potential reaction outcomes based on learned patterns from large experimental datasets, improving synthetic efficiency. nih.gov |
| Molecular Docking | In silico screening of pyridine derivatives for biological activity (e.g., as enzyme inhibitors). researchgate.net | Predicts binding affinity and orientation of molecules in a protein's active site, guiding the design of new drugs. researchgate.net |
Exploration of New Catalytic Systems for Nicotinate Transformations
The development of novel catalysts is central to advancing the synthesis and functionalization of nicotinates. Research in this area is broad, spanning heterogeneous, homogeneous, nano-, and biocatalysis, with a strong emphasis on creating systems that are more efficient, selective, and sustainable. researchgate.net
Heterogeneous catalysts are particularly attractive for industrial processes because they are easily separated from the reaction mixture and can often be recycled. Recent developments include:
Zeolites: These microporous aluminosilicates, such as H-Beta and H-ZSM-5, have been used as catalysts in the multi-component synthesis of pyridines. nih.gov
Magnetic Nanoparticles: Creating catalysts on a magnetic core (e.g., Fe₃O₄) allows for simple recovery using an external magnet. These have been functionalized with various catalytic species, including cobalt, for the synthesis of triaryl pyridines.
Bimetallic Nanocatalysts: Combining two different metals, such as silver and rhenium on an alumina support ([AgRe/Al₂O₃]), can lead to cooperative effects that enhance catalytic activity and selectivity, for instance, in the regioselective hydrodeoxygenation of N-heteroaromatic compounds while preserving the pyridine ring. acs.org
Homogeneous catalysts , typically transition metal complexes, offer high activity and selectivity under mild conditions. researchgate.netmdpi.com Research continues to explore new metal-ligand combinations to control reactivity, such as using copper(I) salts synergistically with secondary amines for the modular synthesis of substituted pyridines. organic-chemistry.org
Nanocatalysis bridges the gap between homogeneous and heterogeneous systems. Metal nanoparticles (e.g., palladium, copper) offer a large surface area and unique catalytic properties. nih.gov They have been employed in multi-step transformations, including condensation and reduction reactions, to build complex molecular architectures. nih.gov
Biocatalysis represents a green and highly selective approach. Enzymes like nitrilase are used for the synthesis of nicotinic acid from 3-cyanopyridine. frontiersin.orgmdpi.com Future work is focused on discovering new enzymes and engineering existing ones to improve their stability, substrate tolerance, and catalytic efficiency for a wider range of nicotinate transformations. frontiersin.org The development of biomimetic systems, which mimic the active sites of enzymes, is another exciting frontier for creating highly efficient and selective catalysts for reactions like CO₂ reduction using nicotinamide coenzyme biomimetics. wur.nlrsc.org
| Catalyst Type | Example(s) | Application in Pyridine/Nicotinate Chemistry | Key Advantages |
| Heterogeneous | Zeolites, Fe₃O₄/HT-Co nanoparticles nih.gov | Multi-component synthesis of pyridines. nih.gov | Easy separation, reusability, suitable for industrial processes. |
| Homogeneous | Copper(I)/amine systems, Pd₂(dba)₃/X-Phos organic-chemistry.org | Modular synthesis of substituted pyridines, cross-coupling reactions. organic-chemistry.org | High activity and selectivity, mild reaction conditions. organic-chemistry.orgresearchgate.net |
| Nanocatalysts | PdNPs, CuNPs, [AgRe/Al₂O₃] nih.govacs.org | Sequential condensation-hydrogenation, regioselective hydrodeoxygenation. nih.govacs.org | High surface area, unique reactivity, bridges homogeneous and heterogeneous catalysis. nih.gov |
| Biocatalysts | Nitrilase, Formate Dehydrogenase frontiersin.orgmdpi.com | Synthesis of nicotinic acid, CO₂ reduction. frontiersin.orgmdpi.com | High selectivity, mild/green conditions, environmentally friendly. frontiersin.org |
Q & A
Basic Research Questions
Q. What are effective synthetic routes for Ethyl 6-bromo-5-hydroxynicotinate, and how can reaction conditions be optimized?
- Methodological Answer : Ethyl 6-bromo-5-hydroxynicotinate can be synthesized via nucleophilic substitution or coupling reactions. For example, halogenated nicotinate derivatives (e.g., Ethyl 5-bromo-4,6-dichloronicotinate, CAS 1192263-86-7) are often prepared using Ullmann or Suzuki-Miyaura coupling reactions. Key parameters include:
- Catalyst selection : Pd-based catalysts for cross-coupling (e.g., Pd(PPh₃)₄) .
- Temperature control : Reactions typically proceed at 80–110°C to balance yield and side-product formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) yields >95% purity .
Q. How can spectroscopic data (NMR, IR, MS) be interpreted to confirm the structure of Ethyl 6-bromo-5-hydroxynicotinate?
- Methodological Answer :
- ¹H NMR : Look for characteristic signals:
- Ethyl ester protons: triplet at δ 1.3–1.4 ppm (CH₃), quartet at δ 4.3–4.4 ppm (CH₂).
- Aromatic protons: deshielded peaks (δ 7.5–8.5 ppm) due to electron-withdrawing Br and OH groups .
- IR : Strong absorption at ~1700 cm⁻¹ (ester C=O) and ~3200 cm⁻¹ (OH stretch) .
- Mass Spec : Molecular ion peak at m/z ≈ 275 (C₈H₇BrNO₃⁺) with isotopic patterns confirming bromine .
Q. What purification strategies mitigate impurities in Ethyl 6-bromo-5-hydroxynicotinate synthesis?
- Methodological Answer : Common impurities include unreacted starting materials (e.g., 5-bromonicotinic acid) and dehalogenated byproducts. Strategies:
- Recrystallization : Use ethanol/water (7:3 v/v) to exploit solubility differences .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities .
- TLC monitoring : Rf ≈ 0.5 (silica, hexane/EtOAc 3:1) ensures reaction completion .
Advanced Research Questions
Q. How can computational methods (DFT, MD) predict the reactivity of Ethyl 6-bromo-5-hydroxynicotinate in cross-coupling reactions?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electrophilicity at C-6 (Br) and nucleophilic sites (OH). Fukui indices identify reactive centers .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF) on transition states to predict coupling efficiency with aryl boronic acids .
- Data Validation : Compare computed activation energies (<30 kcal/mol) with experimental yields (>70%) .
Q. What strategies resolve contradictions in observed vs. predicted biological activity of Ethyl 6-bromo-5-hydroxynicotinate derivatives?
- Methodological Answer : Discrepancies may arise from:
- Metabolic instability : Test in vitro liver microsomes (e.g., human CYP450 isoforms) to identify rapid degradation .
- Off-target effects : Use kinome-wide profiling (e.g., Eurofins KinaseScan) to assess selectivity .
- Data reconciliation : Apply multivariate analysis (PCA) to correlate structural descriptors (e.g., XLogP3 ≈ 3.4 ) with bioactivity outliers .
Q. How can Ethyl 6-bromo-5-hydroxynicotinate be functionalized for targeted drug delivery systems?
- Methodological Answer :
- Ester hydrolysis : Convert ethyl ester to carboxylic acid (NaOH/EtOH, reflux) for conjugation with PEG or nanoparticles .
- Click chemistry : Introduce azide groups at C-5 (OH → OTf → N₃) for CuAAC coupling with alkyne-tagged biomolecules .
- In vivo testing : Radiolabel with ¹⁸F (for PET imaging) to track biodistribution in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
